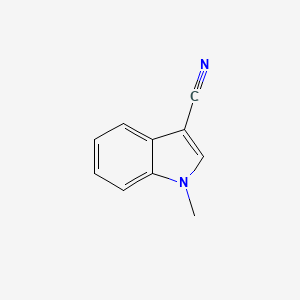

1-Methyl-1H-indole-3-carbonitrile

Description

Historical Context and Evolution of Indole (B1671886) Chemistry

The journey of indole chemistry began in the mid-19th century with the investigation of the dye indigo. wikipedia.orgsafrole.com In 1866, Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgsafrole.com Initially, certain indole derivatives were significant as dyestuffs. wikipedia.org However, interest in indole and its derivatives intensified in the 1930s with the discovery of the indole nucleus in many important alkaloids, such as tryptophan and auxins. wikipedia.org

One of the earliest and most reliable methods for synthesizing substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.com While the synthesis of indole itself using this method can be problematic, it is widely used for generating indoles with substitutions at the 2- and/or 3-positions. wikipedia.org Over the years, numerous other synthetic methods have been developed, including the Leimgruber–Batcho indole synthesis, which is particularly popular in the pharmaceutical industry for its high yields and ability to produce specifically substituted indoles. wikipedia.orgsafrole.com The 20th century saw a significant expansion in the understanding and use of indole and its derivatives, recognizing them as precursors to a vast array of biologically active compounds. creative-proteomics.com

Significance of the Indole Nucleus in Organic Synthesis and Medicinal Chemistry

The indole nucleus is a privileged scaffold in both organic synthesis and medicinal chemistry due to its unique structural and electronic properties. nih.govresearchgate.netpurkh.com This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block for a multitude of natural products and synthetic compounds with significant biological activity. safrole.comcreative-proteomics.comnih.gov Its π-excessive nature makes it highly reactive towards electrophilic substitution, with the C3-position being the most common site of reaction. bhu.ac.inimpactfactor.org

In medicinal chemistry, the indole core is a key structural component in a wide range of pharmaceuticals. nih.govresearchgate.net Its ability to mimic the structure of peptides and bind to various receptors makes it a valuable template for drug design. nih.gov The versatility of the indole scaffold has led to the development of drugs with diverse therapeutic applications, including anticancer agents like vincristine (B1662923), antihypertensive drugs such as reserpine, and antidepressants like amedalin. nih.gov The ongoing exploration of indole derivatives continues to yield novel drug candidates for treating a wide array of diseases. nih.govijpsr.com

The indole structure is also central to the synthesis of complex molecules. numberanalytics.com Strategies for total synthesis often utilize indoles as key intermediates, employing methods like biomimetic synthesis and cascade reactions to construct intricate molecular architectures. numberanalytics.com The functionalization of the indole nucleus at various positions allows for the creation of a vast library of derivatives with tailored properties. numberanalytics.com

Positioning of 1-Methyl-1H-indole-3-carbonitrile within the Broader Indole Derivative Landscape

This compound is a specific derivative of the indole family, characterized by a methyl group at the N1 position and a nitrile group at the C3 position. This substitution pattern distinguishes it from other indole derivatives and imparts unique chemical properties and reactivity. The methylation at the nitrogen atom prevents it from participating in reactions that typically involve the N-H proton, such as hydrogen bonding or deprotonation. bhu.ac.in

The presence of the electron-withdrawing nitrile group at the C3 position significantly influences the electronic properties of the indole ring. This substitution makes the C3 position less nucleophilic compared to unsubstituted indole. The synthesis of this compound can be achieved through the N-methylation of indole-3-carbonitrile using reagents like dimethyl carbonate. google.comgoogle.com

Within the broader landscape of indole derivatives, this compound serves as a valuable intermediate in organic synthesis. The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, or amines, providing a gateway to a diverse range of more complex indole-based molecules. Its unique substitution pattern makes it a subject of interest in the development of new synthetic methodologies and in the exploration of novel bioactive compounds. mdpi.commdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂ | sigmaaldrich.comnih.govuni.lu |

| Molecular Weight | 156.18 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 1-methylindole-3-carbonitrile | nih.gov |

| CAS Number | 24662-37-1 | sigmaaldrich.comnih.govbldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | sigmaaldrich.comnih.gov |

| InChI Key | FBAXZPMXGBNBPE-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Key Indole Derivatives and their Significance

| Compound | Key Feature(s) | Significance |

| Indole | Parent heterocyclic compound | Foundational structure for a vast class of compounds. wikipedia.orgsafrole.comcreative-proteomics.com |

| Tryptophan | Essential amino acid with an indole side chain | Precursor to neurotransmitters like serotonin (B10506) and melatonin. wikipedia.orgnih.gov |

| Indole-3-acetic acid (Auxin) | Plant hormone | Regulates plant growth and development. wikipedia.orgcreative-proteomics.com |

| Vincristine | Complex indole alkaloid | Anticancer drug used in chemotherapy. nih.govnih.gov |

| This compound | N-methylated with a C3-nitrile group | Synthetic intermediate for more complex indole derivatives. google.commdpi.commdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAXZPMXGBNBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367996 | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24662-37-1 | |

| Record name | 1-Methylindole-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024662371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLINDOLE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3RSC92FMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 1h Indole 3 Carbonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes

A common and versatile approach to 1-methyl-1H-indole-3-carbonitrile involves the chemical transformation of 1-methyl-1H-indole-3-carboxaldehyde. This aldehyde precursor is readily prepared via N-alkylation of commercially available 1H-indole-3-carboxaldehyde using reagents like methyl iodide in the presence of a base such as potassium carbonate. organic-chemistry.org

The conversion of aldehydes to nitriles via an oxime intermediate is a classical and reliable method. researchgate.net The process begins with the condensation of 1-methyl-1H-indole-3-carboxaldehyde with hydroxylamine (B1172632) hydrochloride to form 1-methyl-1H-indole-3-carboxaldehyde oxime. organic-chemistry.org Subsequent dehydration of this oxime yields the target nitrile. A variety of dehydrating agents can be employed for this transformation, ranging from classical reagents to milder, more modern systems. organic-chemistry.orgresearchgate.netchemguide.co.uk

Similarly, the corresponding primary amide, 1-methyl-1H-indole-3-carboxamide, can also serve as a precursor. The dehydration of primary amides is a fundamental route to nitriles. researchgate.net This transformation can be accomplished using numerous dehydrating agents.

Table 1: Selected Reagents for Dehydration of Aldoximes and Primary Amides

| Reagent System | Substrate | Description |

|---|---|---|

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) / DBU | Aldoxime | A mild and efficient system for converting aldoximes to nitriles. organic-chemistry.org |

| Bt-OTs (1H-Benzotriazol-1-yl-4-methylbenzenesulfonate) / DBU | Aldoxime | An alternative to BOP that avoids the formation of hexamethylphosphoramide (B148902) (HMPA) as a byproduct. organic-chemistry.org |

| Acetic Anhydride (Ac₂O) | Aldoxime | A classical reagent for the dehydration of oximes. researchgate.net |

| Thionyl Chloride (SOCl₂) | Amide | A common and effective reagent for amide dehydration. |

| Phosphorus Pentoxide (P₂O₅) | Amide | A powerful, traditional dehydrating agent. |

A classical method for the synthesis of indole-3-carbonitriles involves the reaction of an indolyl-metal species with a cyanating agent like cyanogen (B1215507) chloride. researchgate.net For the synthesis of the 1-methyl derivative, 1-methylindole (B147185) would first be converted into an organometallic intermediate, such as 1-methylindolylmagnesium iodide, by reaction with a Grignard reagent. This nucleophilic indole (B1671886) species is then treated with cyanogen chloride (ClCN), which acts as an electrophilic cyanide source, to afford this compound. researchgate.net

Nucleophilic substitution provides a pathway to this compound starting from its corresponding aldehyde precursor, albeit through a multi-step sequence. This strategy involves reducing the aldehyde to an alcohol, converting the alcohol into a species with a good leaving group, and finally displacing that leaving group with a cyanide nucleophile.

The sequence is as follows:

Reduction of the Aldehyde: 1-Methyl-1H-indole-3-carboxaldehyde is first reduced to the corresponding alcohol, (1-methyl-1H-indol-3-yl)methanol, using a suitable reducing agent like sodium borohydride.

Activation of the Alcohol: The resulting alcohol is a poor leaving group. Therefore, it must be "activated" by converting the hydroxyl group into a better leaving group. This can be achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate, or by using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halide.

Nucleophilic Substitution with Cyanide: The resulting activated intermediate, such as (1-methyl-1H-indol-3-yl)methyl tosylate or 3-(halomethyl)-1-methyl-1H-indole, is then treated with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. The cyanide ion (⁻CN) acts as a nucleophile, displacing the leaving group (e.g., tosylate or halide) in an Sₙ2 reaction to form the C-C bond and yield this compound. chemrevise.org This method has the effect of lengthening the carbon chain by one atom compared to the starting alcohol. nih.gov

More contemporary methods focus on the direct introduction of a cyano group onto the indole ring, avoiding the pre-installation and manipulation of a functional group at the C3 position.

A significant advancement in indole functionalization is the direct, palladium-catalyzed C3-cyanation via C-H activation. libretexts.org This methodology utilizes the nitrogen atom of the indole to direct the palladium catalyst to the C2 position, which then facilitates the functionalization at the adjacent C3 position. A notable feature of this reaction is the use of acetonitrile (B52724) (CH₃CN) as a green, inexpensive, and readily available cyanide source. libretexts.org

The reaction is typically performed using a palladium salt, such as palladium(II) acetate, often without the need for a specialized ligand. An oxidant is required to facilitate the catalytic cycle. This protocol has been shown to be effective for a range of indole substrates, affording the desired 3-cyanoindole (B1215734) products in moderate to good yields. libretexts.org

Table 2: Typical Conditions for Palladium-Catalyzed C3-Cyanation of Indole

| Component | Role | Example |

|---|---|---|

| Substrate | Starting Material | 1-Methylindole |

| Catalyst | C-H Activation | Palladium(II) Acetate (Pd(OAc)₂) |

| Cyanide Source | Reagent | Acetonitrile (CH₃CN) |

| Oxidant | Regenerates Catalyst | e.g., Cu(OAc)₂, Ag₂CO₃ |

N-Alkylation Strategies for this compound Formation

The introduction of a methyl group at the N1 position of the indole ring is a key step in the synthesis of this compound. This is typically achieved through N-alkylation of a suitable indole precursor, such as indole-3-carbonitrile.

A widely used and effective method for the N-methylation of indoles is the reaction with methyl iodide in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with methyl iodide to yield the N-methylated product. This method is generally high-yielding and applicable to a wide range of indole substrates.

Table 1: N-Methylation of Indole-3-carbonitrile using Methyl Iodide and NaH/DMF

| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Indole-3-carbonitrile | CH3I, NaH, DMF | This compound | High |

Data is illustrative and based on general knowledge of this type of reaction.

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. tandfonline.comorganic-chemistry.org A notable application is the N-alkylation of indoles. nih.gov While specific data on the use of DMF-dialkylacetals for the synthesis of this compound is not detailed in the provided context, microwave irradiation is a recognized technique for promoting N-alkylation reactions of various heterocyclic compounds, including indoles. nih.govresearchgate.net This method often offers advantages over conventional heating, such as significantly reduced reaction times and the use of less solvent. nih.gov

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in the synthesis of indole derivatives, offering efficient and selective pathways to complex molecules. rsc.org Both base-catalyzed and amino acid-catalyzed methods have been successfully employed.

Base-Catalyzed Methods

Base-catalyzed reactions are fundamental in indole chemistry. For instance, the synthesis of α-cyano bis(indolyl)chalcones has been achieved through the reaction of 3-cyanoacetylindoles and N-alkyl indole-3-carboxaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH). nih.gov This reaction demonstrates the utility of base catalysis in forming C-C bonds involving indole derivatives.

Table 2: Base-Catalyzed Synthesis of an α-Cyano bis(indolyl)chalcone

| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |

| 1 | N-methyl indole-3-carboxaldehyde (B46971) | KOH | Ethanol | 3 | 93 |

Adapted from a study on α-cyano bis(indolyl)chalcones. nih.gov

Amino Acid Catalysis (e.g., L-Proline, Zn(L-proline)2)

The use of amino acids as organocatalysts represents a green and efficient approach in organic synthesis. benthamdirect.com L-proline, in particular, has emerged as a versatile catalyst for various transformations, including the synthesis of indole derivatives. benthamdirect.comrsc.orgresearchgate.net

L-proline can act as a bifunctional catalyst, with its secondary amine group functioning as a Lewis base and the carboxylic acid group acting as a Brønsted acid. benthamdirect.comresearchgate.net It has been successfully used to catalyze one-pot, multicomponent reactions for the synthesis of 3-amino-alkylated indoles and other 3-substituted indole derivatives in good to excellent yields under mild, often solvent-free, conditions. rsc.orgresearchgate.net For example, the condensation of indoles, aldehydes, and malononitrile (B47326) is efficiently catalyzed by L-proline. researchgate.net

Table 3: L-Proline Catalyzed Synthesis of Indole Derivatives

| Reaction Type | Catalyst | Key Features |

| Three-component Mannich-type reaction | L-Proline | Solvent-free, room temperature, good yields. rsc.org |

| Condensation of indoles, aldehydes, and malononitrile | L-Proline | Green, simple procedure, high yields. researchgate.net |

Furthermore, metal complexes of amino acids, such as zinc(L-proline)2, have also been explored as catalysts. While specific applications in the synthesis of this compound derivatives are not explicitly detailed, the broader utility of L-proline and its derivatives in catalyzing reactions involving indoles suggests their potential applicability. researchgate.net

Brønsted Acid Catalysis

Brønsted acids serve as effective catalysts for the functionalization of the indole nucleus, facilitating reactions at various positions. While direct synthesis of this compound using this method is not extensively detailed, the principles apply to the modification of the indole core. For instance, a metal-free approach using catalytic amounts of a Brønsted acid, such as p-Toluenesulfonic acid (PTSA), has been developed for the remote C6-functionalization of 2,3-disubstituted indoles. researchgate.netnih.gov This method allows for the reaction of indoles with β,γ-unsaturated α-ketoesters, leading to C6-functionalized products with good yields and high regioselectivity under mild conditions. researchgate.netnih.gov

Furthermore, Brønsted acids like PTSA can catalyze the C3-allenylation of 2-aryl-substituted indoles with tertiary propargylic alcohols, yielding novel 3-allenyl and 3-dienylindole derivatives. researchgate.net The catalytic cycle is believed to involve the protonation of the alcohol, followed by the elimination of water to form a reactive propargyl cation, which is then attacked by the nucleophilic C3 position of the indole.

Another application involves the C3-alkylation of indoles using amine-based alkylating agents, catalyzed by the strong Brønsted acid B(C₆F₅)₃, which acts as a Lewis acid but can generate a Brønsted acidic species. This metal-free method is notable for its chemoselectivity, avoiding common side reactions like N-alkylation. nih.gov

Table 1: Examples of Brønsted Acid Catalyzed Functionalization of Indole Derivatives This table is representative of Brønsted acid catalysis on the indole core, relevant to the synthesis of complex derivatives.

| Reactants | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,3-Disubstituted Indole, β,γ-Unsaturated α-Ketoester | PTSA | C6-Functionalized Indole | Good | researchgate.netnih.gov |

| 2-Arylindole, Tertiary Propargylic Alcohol | PTSA | 3-Allenyl/3-Dienylindole | - | researchgate.net |

| Indole, Amine-based Alkylating Agent | B(C₆F₅)₃ | C3-Alkylated Indole | - | nih.gov |

Lewis Acid Catalysis (e.g., ZrCl₄)

Lewis acids are widely employed to catalyze reactions for indole synthesis and functionalization. Zirconium(IV) chloride (ZrCl₄) has emerged as a particularly effective and versatile catalyst for these transformations. It has been successfully used to promote the Friedel-Crafts acylation of indoles at the C3 position with various acyl chlorides, proceeding with high regio- and chemoselectivity without the need for protecting the NH group. researchgate.net This method is advantageous as it minimizes competing reactions that are common due to the highly nucleophilic nature of the indole ring. researchgate.net

In the context of green chemistry, ZrCl₄ has been utilized as a Lewis acid catalyst in the microwave-assisted Michael addition of indoles to chalcones under solvent-free conditions, producing 3-(3-oxoaryl) indole derivatives in high yields. tandfonline.com This highlights the compatibility of ZrCl₄ with modern energy-efficient synthetic techniques. Other applications of ZrCl₄ include the synthesis of bis(indolyl)methanes and 3,3-di(indolyl)indolin-2-ones from indoles and aldehydes or isatins, respectively. yu.edu.jo

Table 2: ZrCl₄-Catalyzed Synthesis of Indole Derivatives

| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Indole, Acyl Chloride | ZrCl₄ | Dichloroethane | 3-Acylindole | Good-High | researchgate.net |

| 2-Phenylindole, Chalcone (B49325) | ZrCl₄ | Solvent-free, Microwave (280 W) | 3-(3-Oxoaryl) Indole | High | tandfonline.com |

| Indole, Isatin | ZrCl₄ | - | 3,3-Di(indolyl)indolin-2-one | - | yu.edu.jo |

| Aryl Azidoacrylate | ZrCl₄ | Low temperature | Indole-2-carboxylate | Moderate-Good | rsc.orgresearchgate.net |

Palladium-Mediated Coupling Reactions for Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the C-H functionalization and cross-coupling of heterocyclic compounds like indoles. These methods allow for the direct introduction of various functional groups onto the this compound core, enabling the synthesis of a diverse library of derivatives.

For example, a palladium-catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums has been developed to construct ring-fused carbazole (B46965) derivatives in a single step, forming two C-C bonds and one ring. organic-chemistry.org This reaction is notable for being ligand-free and tolerant of air and moisture. organic-chemistry.org Another innovative approach is the palladium/norbornene (Pd/NBE) cooperative catalysis, which achieves a site- and regioselective vicinal di-carbo-functionalization of indoles, installing an aryl group at the C2 position and a vinyl group at the C3 position. acs.org

Furthermore, Sonogashira cross-coupling reactions have been effectively used on 3-iodo-1H-indole-2-carbonitrile derivatives to introduce alkynyl substituents at the C3 position, demonstrating the utility of palladium catalysis in functionalizing the cyano-indole scaffold. rsc.org

Cobalt-Catalyzed Transformations of Nitriles to C3 Alkylated Indoles

Cobalt catalysis offers a cost-effective and sustainable alternative to precious metal catalysis for various organic transformations. In the context of synthesizing derivatives of this compound, cobalt-catalyzed reactions are relevant for both C3-alkylation of the indole ring and for transformations involving the nitrile group itself.

A significant development is the cobalt-catalyzed reductive C-H alkylation of indoles using readily available carboxylic acids as alkylating agents and molecular hydrogen as the reductant. researchgate.net This protocol allows for the direct C3-alkylation of various indole derivatives. researchgate.net The reaction mechanism is proposed to involve the in-situ formation of an aldehyde from the carboxylic acid, which then participates in the alkylation process. researchgate.net

Separately, cobalt complexes have been developed to catalyze the α-alkylation of nitriles with primary alcohols. organic-chemistry.orgnih.gov This "borrowing hydrogen" methodology is environmentally friendly, producing water as the only byproduct. organic-chemistry.orgnih.gov While this transformation applies to the α-position of a nitrile, its application could be envisioned for modifying substituents attached to the indole core. A switchable cobalt-catalyzed system can selectively produce either α-olefination or α-alkylation products from nitriles and primary alcohols.

Table 3: Cobalt-Catalyzed Reactions Relevant to Indole and Nitrile Functionalization

| Substrate(s) | Catalyst System | Transformation | Product | Reference |

|---|---|---|---|---|

| 2-Methyl-1H-indole, Carboxylic Acid | Co(acac)₃ / Triphos, Al(OTf)₃ | Reductive C3-Alkylation | C3-Alkylated Indole | researchgate.net |

| Phenylacetonitrile, Benzyl Alcohol | CoCl₂ / BIAN-ligand | α-Alkylation of Nitrile | α-Alkylated Nitrile | nih.gov |

| Nitrile, Primary Alcohol | Defined Co Complex | Switchable α-Alkylation/Olefination | α-Alkylated or α-Olefinated Nitrile |

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of indole derivatives. Key strategies include the use of microwave irradiation to enhance reaction rates and the utilization of environmentally benign solvents like water or solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org These advantages align perfectly with the goals of green chemistry.

The synthesis of various indole derivatives has been successfully achieved using microwave irradiation. For instance, the previously mentioned ZrCl₄-catalyzed Michael addition of indoles to chalcones proceeds efficiently under solvent-free microwave conditions. tandfonline.com In another example, a palladium-catalyzed intramolecular oxidative coupling to form 2-methyl-1H-indole-3-carboxylate derivatives was optimized under microwave irradiation, resulting in excellent yields. researchgate.net One-pot, three-component reactions to create complex indole-annulated heterocyclic systems have also been developed, benefiting significantly from the speed and efficiency of microwave heating. tandfonline.com

Aqueous Media and Solvent-Free Conditions

Performing reactions in water or under solvent-free conditions represents a significant step towards greener synthesis by reducing volatile organic compound (VOC) emissions and simplifying product purification.

Several synthetic routes to indole derivatives have been adapted to these conditions. For example, the synthesis of bis(indolyl)methanes has been achieved by grinding indoles with aldehydes in the presence of a Lewis acid–surfactant–SiO₂ catalyst system at room temperature without any solvent. This dry grinding method is both energy-efficient and environmentally friendly.

Three-component reactions for the synthesis of 3-indole derivatives have also been successfully carried out in water. researchgate.net A copper-sulfonato salen complex has been shown to catalyze the reaction between an indole, an aldehyde, and malononitrile in water at 60°C, affording the desired products in high yields. researchgate.net These examples demonstrate the feasibility of moving away from traditional organic solvents in the synthesis of complex heterocyclic molecules.

Recyclable Catalysts and Reduced Environmental Impact

The synthesis of this compound and its parent indole structures is increasingly benefiting from green chemistry principles, which prioritize the reduction of hazardous substances, the use of renewable resources, and enhanced energy efficiency. A key focus in this area is the development and application of recyclable catalysts and synthetic routes that minimize environmental impact. These modern approaches move away from conventional methods that often rely on toxic reagents and harsh conditions.

Recent advancements have emphasized the use of heterogeneous catalysts, alternative energy sources like microwave irradiation, and environmentally benign solvent systems. tandfonline.comresearchgate.net These strategies not only offer a reduced environmental footprint but also frequently result in high yields, shorter reaction times, and simplified product purification. researchgate.net

Catalytic Systems and Green Solvents

The quest for sustainability has led to the exploration of various recyclable catalytic systems. For instance, nickel-containing coordination polymers have been demonstrated as efficient and recyclable catalysts for synthesizing indole derivatives. mdpi.com Another significant advancement is the use of bissulfonic acid type acidic ionic liquids as reusable catalysts in water, a green solvent. This method is noted for its mild reaction conditions, straightforward operation, and easy separation of the final product. google.com

Palladium-catalyzed reactions have also been adapted for greener cyanation processes. One notable protocol achieves the direct C3-cyanation of indoles using acetonitrile (CH₃CN) as a non-toxic and readily available cyanide source, eliminating the need for more hazardous cyanating agents. rsc.org Another innovative and safety-conscious approach uses a combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as the cyanide source in palladium-catalyzed reactions, providing good yields and high regioselectivity. rsc.org

Innovative Synthetic Approaches

Microwave-assisted synthesis represents another cornerstone of green organic chemistry, offering rapid, efficient, and environmentally friendly reaction conditions. tandfonline.com This technique has been successfully applied to the synthesis of various indole derivatives, significantly reducing reaction times compared to conventional heating methods. tandfonline.comresearchgate.net

The following table summarizes key findings from research into greener synthetic methods for indole derivatives, which are applicable to the synthesis of this compound.

| Catalyst/Method | Cyanide/Reagent Source | Solvent | Key Green Features |

| Palladium (ligand-free) | Acetonitrile (CH₃CN) | Not specified | Utilizes a green and readily available cyanide source. rsc.org |

| Palladium | NH₄HCO₃ and DMSO | Not specified | Represents a practical and safe cyanation method. rsc.org |

| Rhodium(III) Complex | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Not specified | Employs a less toxic and more eco-friendly cyanating agent. acs.orgresearchgate.net |

| Copper-mediated | Acetonitrile | Not specified | Uses a cheap and commercially available "nonmetallic" cyanide source. acs.org |

| Bissulfonic acid ionic liquid | Aromatic hydrazine (B178648) and aldehyde/ketone | Water | Catalyst is reusable; reaction occurs in a green solvent. google.com |

| Microwave Irradiation | Various | Various | Environmentally friendly, proficient, rapid, and convenient methodology. tandfonline.com |

| Catalyst-free | Aromatic aldehydes and 3-(cyanoacetyl)indole | Aqueous media | High yields, operational simplicity, and catalyst-free conditions. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Indole 3 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the connectivity and spatial relationships of atoms within 1-Methyl-1H-indole-3-carbonitrile can be unequivocally established.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment of its protons. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling patterns reveal the number and proximity of neighboring protons.

In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the protons on the aromatic benzene (B151609) ring generally appear in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. youtube.com The proton at position 2 of the indole ring is characteristically a singlet. youtube.com The methyl group protons attached to the nitrogen atom (N-CH₃) typically resonate as a singlet in the upfield region.

For instance, in the related compound 3-methyl-1H-indole, the N-H proton appears as a broad singlet around 7.80 ppm, while the aromatic protons resonate between 7.12 and 7.68 ppm. rsc.org The methyl protons at position 3 appear as a singlet at 2.42 ppm. rsc.org In 1,2-dimethyl-1H-indole-3-carbaldehyde, the N-methyl protons are observed as a singlet at 3.65 ppm. rsc.org The analysis of coupling constants (J values) further refines the structural assignment by establishing the connectivity between adjacent protons. youtube.com

Table 1: Representative ¹H NMR Spectral Data for Indole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 3-Methyl-1H-indole rsc.org | CDCl₃ | NH | 7.80 | s | |

| H-4 | 7.68 | d | 7.8 | ||

| H-7 | 7.38 | d | 8.1 | ||

| H-5, H-6 | 7.31-7.22 | m | |||

| H-2 | 6.99 | s | |||

| CH₃ | 2.42 | d | 0.9 | ||

| 1,2-Dimethyl-1H-indole-3-carbaldehyde rsc.org | CDCl₃ | H-C=O | 10.11 | s | |

| Aromatic H | 8.26, 7.28-7.27 | s, m | |||

| N-CH₃ | 3.65 | s | |||

| C-CH₃ | 2.62 | s |

Note: This table presents data for related indole structures to illustrate typical chemical shift ranges and coupling patterns. The exact values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is invaluable for tracing out the spin systems within the molecule, such as the protons on the benzene ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. tetratek.com.tr For example, correlations from the N-methyl protons to C2 and C3a would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment shows correlations between protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of a molecule. For this compound, NOESY can confirm the proximity of the N-methyl group to specific protons on the indole ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. openaccesspub.orgnih.gov

Characteristic Vibrational Modes of the Nitrile and Indole Moieties

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the nitrile (-C≡N) group and the indole ring system.

Nitrile (C≡N) Stretching: The nitrile group has a very characteristic and strong stretching vibration that typically appears in the region of 2200-2260 cm⁻¹ in the IR spectrum. nih.govrsc.org The intensity and exact position of this band can be sensitive to the electronic environment of the nitrile group. nih.gov In Raman spectra, the nitrile stretch is also a prominent band. arxiv.org

Indole Ring Vibrations: The indole ring system gives rise to a number of characteristic vibrations. openaccesspub.orgrsc.org

N-H Stretching: For indole itself, a sharp N-H stretching band is observed around 3500 cm⁻¹. However, in this compound, this band will be absent due to the substitution on the nitrogen atom.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. arxiv.org

C=C Stretching: Aromatic C=C stretching vibrations of the benzene and pyrrole (B145914) rings usually appear as a group of bands in the 1400-1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the indole ring are typically found in the 1200-1360 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong out-of-plane C-H bending vibrations that appear in the 700-900 cm⁻¹ region.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govjsac.or.jpmdpi.com

While a specific crystal structure for this compound was not found in the search results, analysis of related indole structures provides an expectation of the likely structural features. For example, the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals a nearly planar indole ring system. nih.gov In the crystal of (E)-methyl 3-(1H-indol-3-yl)acrylate, the indole and methyl acrylate (B77674) planes are nearly coplanar. nih.gov

A single crystal X-ray diffraction analysis of this compound would provide:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between chemical bonds. This would confirm the geometry of the indole ring and the nitrile group.

Intermolecular Interactions: Information about how the molecules are packed in the crystal, including potential hydrogen bonds, π-π stacking interactions, and other van der Waals forces. nih.govnih.gov These interactions are crucial for understanding the solid-state properties of the compound.

For instance, the crystal structure of 3-(3-methyl-1H-indole-1-yl)phthalonitrile shows a monoclinic crystal system with the space group P2₁/c. jsac.or.jp The analysis of another indole derivative, methyl 1-methyl-1H-indole-3-carboxylate, which is also planar, reveals a sheet-like structure in the crystal due to intermolecular C-H···O hydrogen bonds and C-H···π stacking interactions. researchgate.net

Confirmation of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in this compound is best confirmed by X-ray crystallography, a technique that has been successfully applied to several of its close analogs. While a specific crystal structure for the title compound is not detailed in foundational literature, extensive studies on analogous indole derivatives provide a robust model for its molecular geometry.

Analysis of a related compound, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, reveals that the core indole ring system is nearly planar. nih.gov The dihedral angle between the fused pyrrole and benzene components of the indole ring is reported to be a mere 0.89 (7)°, underscoring the planarity of this heterocyclic system. nih.gov This planarity is a characteristic feature of the indole nucleus, largely dictated by the sp² hybridization of its constituent carbon and nitrogen atoms. Further studies on other complex indole derivatives confirm that the indole ring system maintains its planarity with minimal root-mean-square deviations. nih.gov

The substituents on the indole ring—the methyl group at position 1 and the carbonitrile group at position 3—lie within this plane, a conformation that maximizes electronic conjugation and stability. The geometry is consistent with established bond lengths and angles for aromatic systems.

Table 1: Typical Geometric Parameters for the Indole Ring System in Analogs

| Parameter | Description | Typical Value |

|---|---|---|

| Dihedral Angle | Angle between the pyrrole and benzene planes of the indole ring. | ~0.89° nih.gov |

| Planarity | Root-mean-square deviation of atoms from the mean plane of the indole ring. | ~0.010 Å nih.gov |

| Conformation | The overall shape of the molecule. | Generally planar nih.govnih.govresearchgate.net |

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound and its analogs is governed by a network of non-covalent intermolecular interactions. These forces dictate how individual molecules arrange themselves into a stable, repeating crystal lattice.

In the crystal structure of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, aromatic π–π stacking interactions are a key feature of the crystal packing. nih.gov These occur between the electron-rich indole ring systems of adjacent molecules, with a reported centroid-centroid separation of 3.9504 (9) Å. nih.gov In addition to stacking, C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the π-electron cloud of a neighboring indole ring, also contribute to the stability of the packing. nih.gov

While the title compound lacks the N-H bond that often participates in strong hydrogen bonding in unsubstituted indoles, other weak interactions are prevalent. nih.gov In related structures, C—H⋯O hydrogen bonds have been observed to link molecules into sheets. researchgate.net For this compound, it is highly probable that the nitrogen atom of the cyano group acts as a hydrogen bond acceptor, leading to weak C—H⋯N interactions that help stabilize the crystal structure, a pattern seen in other nitrile-containing heterocyclic compounds. mdpi.com These collective interactions result in well-defined packing motifs, such as the herringbone pattern commonly observed in indole crystals. nih.govacs.org

Table 2: Key Intermolecular Interactions in Indole Analog Crystals

| Interaction Type | Description | Example from Analogs |

|---|---|---|

| π–π Stacking | Attraction between the π-systems of adjacent indole rings. | Centroid-centroid distance of ~3.95 Å nih.gov |

| C—H⋯π Interactions | A C-H bond pointing towards the face of an aromatic ring. | Observed to solidify molecular packing nih.govresearchgate.net |

| Hydrogen Bonding | Weak C-H donors interacting with electronegative atoms. | C—H⋯N interactions are likely; C—H⋯O bonds are seen in carboxylate analogs researchgate.netmdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a crucial tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The compound has a molecular formula of C₁₀H₈N₂. nih.gov This corresponds to a monoisotopic mass of 156.06874 Da and an average molecular weight of 156.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the compound is expected to exhibit a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 156. Under softer ionization conditions, such as electrospray ionization (ESI), common adducts are observed. Predicted ESI adducts include the protonated molecule [M+H]⁺ at m/z 157.076, the sodium adduct [M+Na]⁺ at m/z 179.058, and the potassium adduct [M+K]⁺ at m/z 195.032. uni.lu

The fragmentation pattern provides structural information. The stable aromatic indole core often remains intact. Common fragmentation pathways for substituted indoles include:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 141.

Loss of hydrogen cyanide (HCN): A rearrangement could lead to the expulsion of HCN (27 Da) from the molecule, yielding a fragment at m/z 129. This is a common fragmentation pathway for nitrile-containing aromatic compounds.

Analysis of related N-methyl indole compounds in high-resolution mass spectrometry supports the stability of the core ring structure during fragmentation. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₀H₈N₂]⁺ | 156.068 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₉N₂]⁺ | 157.076 | Protonated Molecule uni.lu |

| [M+Na]⁺ | [C₁₀H₈N₂Na]⁺ | 179.058 | Sodium Adduct uni.lu |

| [M-CH₃]⁺ | [C₉H₅N₂]⁺ | 141.045 | Loss of methyl radical |

| [M-HCN]⁺ | [C₉H₇N]⁺ | 129.058 | Loss of hydrogen cyanide |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy reveals information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the ultraviolet region. nih.gov For indole itself, these arise from π→π* transitions and are often labeled as the ¹Lₐ and ¹Lₑ bands. nih.gov

A band of moderate intensity around 270-290 nm.

A stronger absorption band at a shorter wavelength, typically around 210-220 nm.

Table 4: Typical UV-Visible Absorption Maxima for Indole Chromophores

| Transition | Typical Wavelength (λmax) | Description |

|---|---|---|

| ¹Lₐ Band | ~270-290 nm | A π→π* transition, sensitive to substitution. nih.govresearchgate.netacs.org |

| ¹Lₑ Band | ~210-220 nm | A higher energy, more intense π→π* transition. researchgate.net |

Reactivity and Chemical Transformations of 1 Methyl 1h Indole 3 Carbonitrile

The chemical persona of 1-Methyl-1H-indole-3-carbonitrile is dominated by the interplay between the electrophilic carbon of the nitrile group and the electron-rich nature of the indole (B1671886) ring. This duality allows for a range of chemical modifications, making it a valuable building block in synthetic organic chemistry.

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. This reactivity is the basis for several important transformations.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.comrsc.org This transformation can be catalyzed by either acid or base, often requiring heat. rsc.orgorganic-chemistry.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. mdpi.com The reaction proceeds through an amide intermediate, 1-Methyl-1H-indole-3-carboxamide, to ultimately yield 1-Methyl-1H-indole-3-carboxylic acid. mdpi.com

| Reagent/Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, Heat | 1-Methyl-1H-indole-3-carboxamide | 1-Methyl-1H-indole-3-carboxylic Acid |

| NaOH(aq), Heat | 1-Methyl-1H-indole-3-carboxamide | Sodium 1-methyl-1H-indole-3-carboxylate |

In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. mdpi.com This process also forms the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt, in this case, sodium 1-methyl-1H-indole-3-carboxylate. Acidification of the reaction mixture then provides the free carboxylic acid. rsc.org It is possible to selectively stop the reaction at the amide stage under controlled, milder alkaline conditions, for instance, using reagents like alkaline hydrogen peroxide or NaOH in a mixed solvent system like methanol/dioxane. masterorganicchemistry.com

The nitrile group of this compound can be reduced to a primary amine, (1-methyl-1H-indol-3-yl)methanamine. This transformation is a valuable method for synthesizing primary amines.

A variety of reducing agents can accomplish this reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgnih.gov The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

Catalytic hydrogenation is another common method, employing hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel. libretexts.orgnih.gov These reactions often require elevated temperature and pressure. nih.gov Other reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂), are also effective for the reduction of nitriles to amines. iupac.org

| Reagent | Conditions |

|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Dry Ether/THF 2. H₂O workup | | Catalytic Hydrogenation (H₂) | Metal Catalyst (Pd, Pt, Ni), High T/P | | Borane Complexes (e.g., BH₃-THF) | THF, Heat |

The electrophilic carbon of the nitrile group is a target for various nucleophiles, including organometallic reagents. Grignard reagents (R-MgX), for example, add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. nih.gov In the case of this compound, reaction with a Grignard reagent followed by hydrolysis would produce a 3-acylindole derivative.

Cycloaddition reactions offer a pathway to construct ring systems. The 1,3-dipolar cycloaddition is a notable example where a 1,3-dipole reacts with a "dipolarophile" to form a five-membered ring. chemrxiv.org Nitrile oxides (RC≡N⁺-O⁻) and nitrilimines (RC≡N⁺-N⁻R') are common 1,3-dipoles that react with alkynes to yield isoxazoles and pyrazoles, respectively. youtube.comnih.gov The carbon-nitrogen triple bond of the nitrile can act as a dipolarophile, particularly when substituted with electron-withdrawing groups, reacting with various 1,3-dipoles to form heterocyclic structures.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. nih.gov The reaction typically proceeds via a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. researchgate.net

In unsubstituted indoles, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.gov However, in this compound, the C3 position is already substituted. The regiochemical outcome of electrophilic substitution is therefore directed to other positions on the ring, governed by the electronic effects of the existing substituents.

The N-methyl group is an electron-donating group, which activates the indole ring towards electrophilic attack and directs incoming electrophiles to the ortho (C2) and para (C4, C6) positions. Conversely, the 3-carbonitrile group is electron-withdrawing, deactivating the ring and directing electrophiles to the meta positions (C5, C7). The interplay of these competing effects, along with steric hindrance, determines the final position of substitution. For instance, studies on the iodination of 3-indoleacetonitrile (B1196911) have shown that substitution occurs regioselectively at the C2 position. Nitration of protected tryptophan derivatives, where the C3 side chain is present, can be selectively directed to either the C2 or C6 position depending on the reaction conditions, highlighting the fine balance of factors controlling regioselectivity.

Halogenation is a common electrophilic aromatic substitution reaction. The iodination of indoles can be achieved with various iodinating agents. For 3-substituted indoles like this compound, halogenation is expected to occur at other positions on the ring.

Research has demonstrated the regioselective iodination of various indole-3-carbonitriles. For example, 5-iodo-1H-indole-3-carbonitrile and 7-iodo-1H-indole-3-carbonitrile have been synthesized, indicating that substitution at the C5 and C7 positions of the benzene (B151609) portion of the indole ring is possible. Furthermore, the iodination of 3-indoleacetonitrile with iodine monochloride (ICl) has been reported to yield the 2-iodo derivative, confirming that the C2 position is a viable site for halogenation when C3 is blocked. The specific conditions and reagents used in the halogenation reaction play a crucial role in determining the regiochemical outcome.

| Compound Name |

|---|

| This compound |

| 1-Methyl-1H-indole-3-carboxamide |

| 1-Methyl-1H-indole-3-carboxylic Acid |

| (1-methyl-1H-indol-3-yl)methanamine |

| 3-indoleacetonitrile |

| 5-iodo-1H-indole-3-carbonitrile |

| 7-iodo-1H-indole-3-carbonitrile |

| Grignard reagents |

| Isoxazoles |

| Lithium aluminum hydride |

| Pyrazoles |

| Sodium 1-methyl-1H-indole-3-carboxylate |

Cross-Coupling Reactions Utilizing Halogenated Derivatives

Halogenated derivatives of this compound serve as versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the indole core. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.orglibretexts.org In the context of this compound, this reaction typically involves the coupling of a halogenated indole derivative with a boronic acid or its ester. The general scheme involves the use of a palladium catalyst and a base. wikipedia.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance. organic-chemistry.orgnih.gov For instance, catalyst systems like Pd(OAc)2/PCy3 are suitable for a range of aryl and vinyl triflates, while Pd2(dba)3/P(t-Bu)3 is effective for coupling aryl and vinyl halides at room temperature. organic-chemistry.org The reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules. wikipedia.org Halogenated 1-methyl-1H-indole-3-carbonitriles can be coupled with various alkynes to introduce alkynyl moieties, which are important structural motifs in many biologically active compounds and organic materials. beilstein-journals.orgnih.gov The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

Table 1: Examples of Suzuki and Sonogashira Coupling Reactions

| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Chloro-1-methyl-1H-indole-3-carbonitrile | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 1-Methyl-6-phenyl-1H-indole-3-carbonitrile | nih.gov |

| Sonogashira | 4-Iodo-1-methyl-1H-indole-3-carbonitrile | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | DMF | 1-Methyl-4-(phenylethynyl)-1H-indole-3-carbonitrile | wikipedia.orgbeilstein-journals.org |

| Suzuki-Miyaura | 5-Bromo-1-methyl-1H-indole-3-carbonitrile | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 5-(4-Methoxyphenyl)-1-methyl-1H-indole-3-carbonitrile | wikipedia.orglibretexts.org |

| Sonogashira | 2-Bromo-1-methyl-1H-indole-3-carbonitrile | Trimethylsilylacetylene | PdCl2(dppf) | Cs2CO3 | 1,4-Dioxane | 1-Methyl-2-((trimethylsilyl)ethynyl)-1H-indole-3-carbonitrile | wikipedia.orglibretexts.org |

This table presents hypothetical examples based on general knowledge of Suzuki and Sonogashira reactions as direct examples for this compound were not found in the search results.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its tolerance to a wide variety of functional groups. Halogenated 1-methyl-1H-indole-3-carbonitriles can be coupled with various organostannanes to introduce alkyl, vinyl, aryl, or other organic groups. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. mdpi.comorganic-chemistry.org This method allows for the arylation or vinylation of alkenes with high stereoselectivity, typically favoring the trans product. organic-chemistry.org A halogenated this compound can react with various alkenes to produce substituted styrenes or other vinyl-substituted indoles, which are valuable intermediates in organic synthesis. mdpi.com

Table 2: Examples of Stille and Heck Coupling Reactions

| Coupling Reaction | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|---|---|

| Stille | 5-Iodo-1-methyl-1H-indole-3-carbonitrile | Tributyl(vinyl)stannane | Pd(PPh3)4 | - | Toluene | 1-Methyl-5-vinyl-1H-indole-3-carbonitrile | wikipedia.orglibretexts.org |

| Heck | 6-Bromo-1-methyl-1H-indole-3-carbonitrile | Styrene | Pd(OAc)2/P(o-tolyl)3 | Et3N | Acetonitrile (B52724) | (E)-1-Methyl-6-(2-phenylvinyl)-1H-indole-3-carbonitrile | mdpi.comorganic-chemistry.org |

| Stille | 4-Bromo-1-methyl-1H-indole-3-carbonitrile | 2-(Tributylstannyl)furan | PdCl2(dppf) | - | NMP | 4-(Furan-2-yl)-1-methyl-1H-indole-3-carbonitrile | wikipedia.orglibretexts.org |

| Heck | 5-Iodo-1-methyl-1H-indole-3-carbonitrile | Methyl acrylate (B77674) | Pd(OAc)2 | NaOAc | DMF | Methyl (E)-3-(1-methyl-3-cyano-1H-indol-5-yl)acrylate | mdpi.comorganic-chemistry.org |

This table presents hypothetical examples based on general knowledge of Stille and Heck reactions as direct examples for this compound were not found in the search results.

Multicomponent Reactions Involving this compound as a Building Block

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity. tcichemicals.com this compound, with its reactive nitrile group and indole nucleus, can serve as a valuable building block in various MCRs.

The nitrile group in this compound can participate in cyclization reactions to form fused heterocyclic systems. For instance, it can react with a 1,3-dicarbonyl compound and another component in a multicomponent reaction to generate fused pyran rings. These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration. The resulting fused pyran-indole scaffolds are of interest due to their potential biological activities.

The indole scaffold is a privileged structure in medicinal chemistry, and this compound can be a key starting material for the synthesis of complex bioactive molecules through multicomponent reactions. nih.govresearchgate.netrsc.org For example, it can be involved in reactions that build upon the indole core, leading to the formation of molecules with potential applications as anticancer agents or enzyme inhibitors. nih.govnih.govresearchgate.net The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, either before or after the multicomponent reaction, further expanding the accessible chemical space. nih.gov For instance, derivatives of 1-methyl-1H-indole-3-carboxaldehyde, which can be prepared from the corresponding nitrile, have been used in the synthesis of tubulin polymerization inhibitors. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 1-Methyl-1H-indole-3-carbonitrile, DFT calculations offer a detailed understanding of its fundamental chemical properties.

Geometry optimization using DFT methods determines the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. These calculations provide precise bond lengths, bond angles, and dihedral angles. Studies on similar indole (B1671886) derivatives have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to achieve optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. For indole-based systems, the planarity of the indole ring is a key feature. In a related compound, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the indole ring system is nearly coplanar. nih.gov Similar planarity is expected for the bicyclic indole core of this compound.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-N (pyrrole) | ~1.37 - 1.38 Å |

| Bond Length | C≡N (nitrile) | ~1.16 Å |

| Bond Length | N-CH3 | ~1.47 Å |

| Bond Angle | C-C-N (pyrrole) | ~107° - 110° |

| Bond Angle | C-C≡N | ~178° - 180° |

| Note: These values are illustrative, based on typical parameters from DFT calculations on similar indole structures. |

The electron density distribution map, often visualized through a Molecular Electrostatic Potential (MEP) surface, is crucial for identifying the reactive sites of a molecule. dergipark.org.tr The MEP map uses a color scale to illustrate regions of different electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, typically found around electronegative atoms. These sites are susceptible to electrophilic attack. For this compound, the nitrogen atom of the nitrile group (C≡N) is expected to be a primary negative potential site. nih.gov

Blue Regions : Represent areas of low electron density and positive electrostatic potential, usually located around hydrogen atoms. These sites are prone to nucleophilic attack.

Green Regions : Denote areas of neutral or near-zero potential.

This mapping provides a visual representation of the charge distribution across the molecule, highlighting the electron-rich nitrile group and the relatively electron-poor regions of the aromatic system. nih.govtandfonline.com

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO : Acts as an electron donor. In indole derivatives, the HOMO is typically distributed over the electron-rich indole ring system. researchgate.net

LUMO : Acts as an electron acceptor. For molecules containing a nitrile group, the LUMO is often localized on the carbonitrile moiety and the adjacent carbon atom. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating significant intramolecular charge transfer (ICT) capabilities. nih.govnih.gov The ICT in this compound would likely occur from the indole ring (donor) to the cyano group (acceptor).

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Value (eV) | Description |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Note: Values are representative examples for similar aromatic nitrile compounds. |

DFT calculations are a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. unimib.it By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction. This helps in understanding reaction kinetics and thermodynamics.

For instance, in cycloaddition reactions involving indole derivatives, DFT can predict the regioselectivity and stereoselectivity of the products by comparing the activation energies of different possible pathways. researchgate.net Global reactivity descriptors derived from FMO energies, such as chemical hardness, softness, and the electrophilicity index, provide quantitative measures of the molecule's reactivity. researchgate.net A molecule with low hardness (a small HOMO-LUMO gap) is considered "soft" and more reactive. nih.gov These predictions are vital for designing new synthetic routes and understanding the chemical behavior of the compound. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its conformational stability and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com

By simulating the motion of the molecule, MD can reveal subtle conformational changes, such as the rotation of the methyl group or slight puckering of the rings. researchgate.net When studying the molecule in a solution, MD simulations can provide detailed information about the solvation shell and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent molecules. This information is critical for understanding its solubility and behavior in different chemical environments.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For indole derivatives, common interactions include:

H···H contacts : Typically the most abundant type of contact.

C–H···π interactions : Where a hydrogen atom interacts with the electron-rich π-system of the indole ring. nih.gov

π–π stacking : Interactions between the aromatic rings of adjacent molecules, which are crucial for stabilizing the crystal packing. nih.gov

N···H/C···H contacts : Involving the nitrogen and carbon atoms, which also play a role in crystal cohesion. researchgate.net

This analysis provides a detailed picture of how this compound molecules pack together in the solid state, which influences physical properties like melting point and solubility.

Spectroscopic Property Prediction (NMR, UV-Vis) and Comparison with Experimental Data for this compound

Theoretical Framework for Spectroscopic Prediction

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights into their electronic structure and geometry. The primary methods employed for this purpose are Density Functional Theory (DFT) for NMR predictions and Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra.

NMR Chemical Shift Prediction:

The theoretical calculation of NMR spectra is a valuable tool for structure verification and assignment of experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts within the framework of DFT. researchgate.net This process typically involves:

Geometry Optimization: The first step is to find the molecule's lowest energy conformation. This is achieved using a selected DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov The accuracy of the final NMR prediction is highly dependent on the quality of the optimized geometry.

NMR Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding constants for each nucleus. researchgate.net

Chemical Shift Referencing: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).

The choice of the DFT functional and basis set is critical for achieving high accuracy, with different combinations providing better results for specific classes of molecules. nih.gov Furthermore, incorporating the effects of the solvent, often through models like the Polarizable Continuum Model (PCM), can significantly improve the correlation between theoretical and experimental values. researchgate.net

UV-Vis Absorption Spectra Prediction:

The prediction of electronic absorption spectra, such as UV-Vis, falls into the domain of excited-state calculations. TD-DFT is a widely used method for this purpose due to its favorable balance of computational cost and accuracy. mdpi.com The key steps are:

Ground-State Optimization: Similar to NMR predictions, the process begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional and basis set.

Excited-State Calculation: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths for these transitions. mdpi.com

Spectrum Simulation: The calculated excitation energies (which correspond to absorption wavelengths, λmax) and their oscillator strengths (which relate to absorption intensity) are used to simulate the UV-Vis spectrum.

Solvent effects are also crucial in UV-Vis spectroscopy, as they can cause shifts in the absorption maxima (solvatochromism). These effects can be modeled computationally, often leading to a better agreement with experimental spectra recorded in solution. faccts.de

Comparison with Experimental Data

While specific experimental and computational data for this compound is unavailable for a direct comparison, a study on the related compound 1-methylindole (B147185) highlights the typical level of agreement. In that case, theoretical ¹H and ¹³C NMR chemical shifts calculated using the GIAO method showed a strong correlation with the experimental spectra recorded in CDCl₃. researchgate.net Similarly, the UV-Vis absorption bands predicted by TD-DFT were compared with the experimental spectrum, allowing for the assignment of electronic transitions. researchgate.net

Discrepancies between theoretical and experimental values can arise from several factors, including the limitations of the chosen functional and basis set, the absence of explicit solvent molecule interactions in continuum models, and the neglect of vibrational (vibronic) coupling effects in the calculations. faccts.de Despite these limitations, computational predictions serve as a powerful complementary technique to experimental spectroscopy for the structural elucidation of organic molecules.

Applications in Advanced Organic Synthesis and Material Science

Building Block for Complex Molecules

1-Methyl-1H-indole-3-carbonitrile serves as a key precursor in multi-step syntheses, enabling the creation of diverse and intricate molecules. Its N-methylated indole (B1671886) core is a common feature in many biologically active compounds, and the C3-carbonitrile group offers a reactive handle for extensive chemical modifications.

The indole ring system is a cornerstone in pharmaceutical development, and this compound provides a direct route to valuable intermediates. mdpi.com The N-methyl group is a crucial modification that can enhance metabolic stability or modulate binding interactions with biological targets.

Recent research highlights the development of novel 1H-indole-3-carbonitrile derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors, which are promising therapeutic targets for cancers driven by NTRK gene fusions. nih.gov Through strategies like bioisosteric replacement and computer-aided drug design, a highly potent TRK inhibitor, designated as compound C11 , was developed from an indole-3-carbonitrile scaffold. nih.gov This compound showed significant antiproliferative effects against TRK-dependent cancer cell lines, inhibited cell migration, and induced cancer cell death by arresting the cell cycle and triggering apoptosis. nih.gov

Furthermore, the related compound, 1-methylindole (B147185), has been successfully used as a nucleophile in a novel palladium-catalyzed anti-Michael addition reaction. eurekalert.org This method allows for the one-step synthesis of α-substituted carbonyl compounds, which are important structures in many pharmaceuticals, demonstrating the utility of N-methylated indoles in creating key pharmaceutical building blocks with high atomic efficiency. eurekalert.org

Table 1: Research Findings on 1H-Indole-3-Carbonitrile Derivatives in Drug Discovery

| Compound/Scaffold | Target/Application | Key Findings | Reference |

|---|---|---|---|

| C11 (1H-indole-3-carbonitrile derivative) | TRK Inhibitor (Anticancer) | Potent antiproliferative effects, induces apoptosis, good plasma stability. | nih.gov |